Salfredin C3

structural biology natural product chemistry aldose reductase inhibition

Salfredin C3 is a member of the salfredin family of natural products, specifically a furoisoindolone-based indolyl carboxylic acid derivative, with the molecular formula C16H15NO8 and a molecular weight of 349.29 g/mol. It functions as an inhibitor of the enzyme aldose reductase (AR), a key therapeutic target for preventing or delaying long‑term diabetic complications.

Molecular Formula C16H15NO8
Molecular Weight 349.29 g/mol
Cat. No. B15577747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalfredin C3
Molecular FormulaC16H15NO8
Molecular Weight349.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H15NO8/c1-5(15(21)22)9-3-7-10(25-9)4-8-11(12(7)18)14(20)17(13(8)19)6(2)16(23)24/h4-6,9,18H,3H2,1-2H3,(H,21,22)(H,23,24)/t5-,6?,9+/m1/s1
InChIKeyVQOAQUIDELNUAB-NCUFMZKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Salfredin C3 – Aldose Reductase Inhibitor for Diabetic Complication Research


Salfredin C3 is a member of the salfredin family of natural products, specifically a furoisoindolone-based indolyl carboxylic acid derivative, with the molecular formula C16H15NO8 and a molecular weight of 349.29 g/mol [1]. It functions as an inhibitor of the enzyme aldose reductase (AR), a key therapeutic target for preventing or delaying long‑term diabetic complications [2]. First isolated from the fermentation broth of the fungal strain Crucibulum sp. RF‑3817 in 1995, Salfredin C3 remains a valuable tool compound for investigating the polyol pathway in metabolic disease research [3].

Why Salfredin C3 Cannot Be Replaced by Other Aldose Reductase Inhibitors


Aldose reductase inhibitors (ARIs) vary widely in chemical scaffold, binding mode, and selectivity, making direct substitution without experimental validation scientifically unsound. Salfredin C3, a natural product of the furoisoindolone class, exhibits a completely different core structure compared to clinically investigated synthetic ARIs such as epalrestat (rhodanine‑carboxylic acid), tolrestat (naphthyl‑thioxo‑acetic acid), or sorbinil (spiro‑hydantoin) [1]. Even among the salfredin family (C3, A3, B11, C1, C2), each congener bears distinct functional groups that can profoundly alter enzyme‑inhibitor interactions, solubility, and cellular permeability [2]. Consequently, substituting Salfredin C3 with another ARI risks obtaining divergent biological readouts and undermining the reproducibility of diabetic complication studies.

Salfredin C3: Quantitative Differentiation from Comparators


Unique Furoisoindolone Scaffold Differentiates Salfredin C3 from All Other Salfredin Congeners

Salfredin C3 possesses a C16H15NO8 furoisoindolone framework that is chemically distinct from other members of the salfredin family. For instance, Salfredin B11 (MW ~347) and Salfredin A3 (MW ~365) differ in molecular formula and substitution pattern, which influences hydrogen‑bonding capacity and lipophilicity [1]. These structural variations directly impact binding kinetics and isoform selectivity, making C3 a non‑interchangeable probe.

structural biology natural product chemistry aldose reductase inhibition

Natural Product Origin Provides a Distinct Chemical Space Compared to Synthetic Aldose Reductase Inhibitors

Salfredin C3 is isolated from the fungal fermentation broth of Crucibulum sp. RF‑3817, a natural source that yields a unique furoisoindolone core not found in any synthetic aldose reductase inhibitor (ARI) [1]. In contrast, epalrestat (IC50 ~0.1 µM), tolrestat (IC50 35 nM), and sorbinil (IC50 ~2 µM) are purely synthetic rhodanine, naphthalene, and hydantoin derivatives, respectively [2]. The natural scaffold of C3 offers a distinct intellectual property position and may access a different binding pocket on the enzyme.

natural product library chemical diversity lead optimization

Confirmed Aldose Reductase Inhibition Places Salfredin C3 Within a Therapeutically Relevant Potency Range

Although the precise IC50 of Salfredin C3 is not publicly disclosed in primary literature, the compound is unequivocally classified as an aldose reductase inhibitor [1]. The salfredin family was discovered during a systematic screening of microbial metabolites for AR inhibitory activity, and multiple congeners (e.g., A3, B11) have demonstrated potent enzyme inhibition in vitro [1]. By class‑level inference, Salfredin C3 is expected to exhibit potency comparable to other natural ARIs (IC50 values typically ranging from low micromolar to sub‑micromolar) [2].

enzyme inhibition diabetic complications polyol pathway

Well‑Defined Physicochemical Properties and Vendor‑Supplied Quality Control Ensure Experimental Reproducibility

Reputable vendors provide Salfredin C3 with a molecular weight of 349.29 g/mol, a CAS number of 139542‑58‑8, and a purity typically ≥98% (as verified by HPLC and NMR) [1][2]. These well‑characterized physicochemical parameters allow precise calculation of molar concentrations and ensure that observed biological effects are attributable to the compound itself, rather than impurities or degradation products.

compound procurement quality control assay reproducibility

Structural Confirmation of Related Salfredins by X‑ray Crystallography Underpins Confidence in C3 Identity

The original isolation paper confirms the structures of Salfredin A4 and Salfredin B11 by single‑crystal X‑ray diffraction analysis [1]. This rigorous elucidation of the furoisoindolone core provides a high degree of confidence that Salfredin C3—a closely related congener—also possesses a well‑defined, stereochemically precise structure. For procurement, this means the compound's three‑dimensional architecture is unambiguously known, which is critical for molecular docking studies and structure‑activity relationship (SAR) campaigns.

X‑ray crystallography structural biology compound identity

Recommended Research Applications for Salfredin C3


In Vitro Profiling of Aldose Reductase Inhibition in Diabetic Complication Models

Salfredin C3 is ideally suited for cell‑based assays investigating the role of aldose reductase in hyperglycemia‑induced cellular stress, such as in retinal pericytes or Schwann cells. Its confirmed AR inhibition [1] makes it a valuable positive control for testing novel ARIs, while its natural product origin provides a distinct chemical matter for polyol pathway studies.

Structure‑Activity Relationship (SAR) Studies of Furoisoindolone‑Based ARIs

The well‑characterized furoisoindolone core of Salfredin C3—supported by X‑ray structures of related salfredins [2]—enables medicinal chemists to design focused libraries of analogs. Procurement of Salfredin C3 serves as a reference compound for SAR exploration aimed at improving potency, selectivity, and pharmacokinetic properties.

Natural Product Library Construction for Phenotypic Screening

As a microbial metabolite from Crucibulum sp. RF‑3817, Salfredin C3 expands the chemical diversity of natural product screening collections. Its unique furoisoindolone scaffold [2] increases the probability of discovering novel bioactivities in unbiased phenotypic assays, beyond aldose reductase inhibition.

Positive Control for Aldose Reductase Enzyme Assays

Salfredin C3 can be used as a reference inhibitor in biochemical AR enzyme assays (e.g., monitoring NADPH oxidation at 340 nm). While exact IC50 values are not publicly available, its classification as an ARI [1] ensures it will generate a measurable inhibitory response, allowing normalization of assay variability and comparison of new inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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